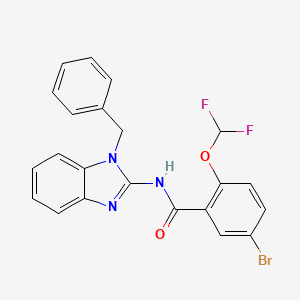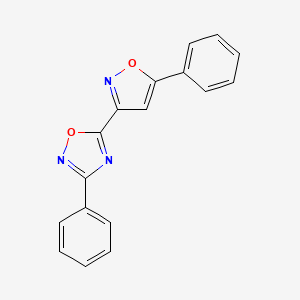
N-(1-benzyl-1H-benzimidazol-2-yl)-5-bromo-2-(difluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE is a complex organic compound that features a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the benzyl group. Subsequent steps involve the bromination and difluoromethoxylation of the benzamide moiety. The reaction conditions generally require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled. The use of automated systems to monitor and adjust parameters such as temperature, pH, and reactant concentrations would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as high temperature or the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.
Scientific Research Applications
N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N1-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2,5-DICHLOROBENZENESULFONAMIDE
- N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-NITROBENZENESULFONAMIDE
- N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE
Uniqueness
N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE is unique due to the presence of the bromine and difluoromethoxy groups, which can impart distinct chemical and biological properties. These functional groups may enhance the compound’s reactivity, stability, or biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H16BrF2N3O2 |
|---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
N-(1-benzylbenzimidazol-2-yl)-5-bromo-2-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C22H16BrF2N3O2/c23-15-10-11-19(30-21(24)25)16(12-15)20(29)27-22-26-17-8-4-5-9-18(17)28(22)13-14-6-2-1-3-7-14/h1-12,21H,13H2,(H,26,27,29) |
InChI Key |
XITFGYZDFSJPAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=C(C=CC(=C4)Br)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940032.png)
![[5-(2,4-Dichlorophenyl)-1,2-oxazol-3-yl][4-(4-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10940038.png)
![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylphenyl)propanamide](/img/structure/B10940044.png)
![N-(3,5-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940053.png)
![1-(2-chloro-6-fluorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10940058.png)
![ethyl 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B10940071.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B10940076.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide](/img/structure/B10940081.png)
![2-[(4-bromothiophen-2-yl)carbonyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10940088.png)
![(5Z)-2-[4-(4-fluorobenzyl)piperazin-1-yl]-5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10940093.png)
![ethyl 3-{[4-(difluoromethoxy)-3-methoxyphenyl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10940098.png)
![[4-(3-Chlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10940104.png)
![(5E)-5-[4-(difluoromethoxy)benzylidene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B10940117.png)

